Cyclopropyl(6-fluoropyridin-2-yl)methanamine

Description

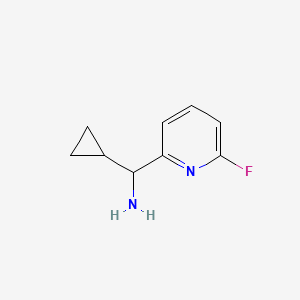

Cyclopropyl(6-fluoropyridin-2-yl)methanamine is a primary amine characterized by a cyclopropyl group attached to a methanamine backbone, which is further substituted with a 6-fluoropyridin-2-yl moiety. This compound is of significant interest in pharmaceutical and agrochemical research due to its unique structural features, including the electron-withdrawing fluorine atom on the pyridine ring and the conformational rigidity imparted by the cyclopropyl group. The (S)-enantiomer of its dihydrochloride salt, (S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride, is commercially available for research and industrial applications .

The molecular formula of the free base is C₉H₁₁FN₂, with an approximate molecular weight of 166 g/mol. These attributes make it a candidate for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes requiring rigid, lipophilic scaffolds.

Properties

Molecular Formula |

C9H11FN2 |

|---|---|

Molecular Weight |

166.20 g/mol |

IUPAC Name |

cyclopropyl-(6-fluoropyridin-2-yl)methanamine |

InChI |

InChI=1S/C9H11FN2/c10-8-3-1-2-7(12-8)9(11)6-4-5-6/h1-3,6,9H,4-5,11H2 |

InChI Key |

LBCZCZXODDPNRU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2=NC(=CC=C2)F)N |

Origin of Product |

United States |

Preparation Methods

Pyridin-2-yl-methylamine Derivative Route (Based on Patent WO1998022459A1 and EP0946546B1)

This route involves multi-step transformations starting from substituted pyridine derivatives with protective groups and functional handles:

- Step 1: Preparation of 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine by chlorination and introduction of protective groups.

- Step 2: Conversion to 2-benzyloxy-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine using benzyl alcohol and sodium hydride in N,N-dimethylformamide (DMF) at 0 °C under nitrogen atmosphere.

- Step 3: Formation of 6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridin-2-ol by deprotection steps.

- Step 4: Further functionalization including esterification with trifluoromethanesulfonic acid derivatives.

- Step 5: Introduction of amine groups via substitution or amidation reactions.

- Isolation: The product is isolated by extraction with ethyl acetate, washing, drying over magnesium sulfate, filtration, and solvent evaporation. Final purification is achieved by chromatography or rectification under reduced pressure.

Reductive Amination and Optical Resolution (Based on ACS Omega 2020)

A key approach to synthesizing optically active (S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine involves:

- Starting from a cyclopropyl-containing alcohol intermediate.

- Oxidation of the alcohol to the corresponding aldehyde using Dess–Martin periodinane.

- Reductive amination of the aldehyde with ammonia or amine sources to form the primary amine.

- Optical resolution of the racemic amine to isolate the (S)-enantiomer.

This synthetic route uses lithium tri-tert-butoxyaluminum hydride or lithium aluminum hydride as selective reducing agents to achieve high stereoselectivity and yield.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Alcohol intermediate + Dess–Martin periodinane | Formation of aldehyde intermediate |

| 2 | Reductive amination (e.g., NaBH3CN, NH3) | Formation of racemic primary amine |

| 3 | Optical resolution (chiral chromatography or salt formation) | Isolation of (S)-enantiomer |

This method provides access to enantiomerically pure Cyclopropyl(6-fluoropyridin-2-yl)methanamine suitable for biological studies.

Mitsunobu Reaction and Deprotection

Another synthetic tactic involves:

- Mitsunobu reaction of a corresponding alcohol with phthalimide to introduce a protected amine group.

- Subsequent deprotection with hydrazine to yield the free primary amine.

- This approach is often used to install the amine functionality with inversion of configuration if stereochemistry is a concern.

This method has been applied in the preparation of pyridin-2-yl-methylamine derivatives with fluorine substitution.

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Multi-step pyridine functionalization (Patent-based) | Uses protective groups, nucleophilic substitutions | Allows fluorine introduction and complex functionalization | Multi-step, requires careful handling of reagents |

| Reductive amination with optical resolution | Selective reduction and chiral separation | High stereoselectivity, suitable for enantiopure products | Requires chiral resolution step, sensitive reagents |

| Mitsunobu reaction and deprotection | Efficient amine installation with inversion | Good for stereochemical control | Use of toxic reagents (hydrazine), additional steps |

- The use of lithium tri-tert-butoxyaluminum hydride has been found to improve selectivity in reduction steps, enhancing yields of the desired amine.

- Continuous flow reactors have been employed in industrial settings to optimize reaction times and improve reproducibility for large-scale synthesis.

- Protective group strategies (e.g., trimethylsilanyl, benzyl ethers) are critical to achieving regioselective fluorination and amine introduction without side reactions.

- Optical resolution remains a key step for obtaining enantiomerically pure compounds, which is essential for biological activity studies.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Chlorination and protection | 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine | Protect pyridine hydroxyl groups |

| Benzylation | Benzyl alcohol, sodium hydride, DMF, 0 °C | Introduce benzyl protecting group |

| Deprotection | Acidic or basic hydrolysis | Remove protective groups |

| Oxidation | Dess–Martin periodinane | Convert alcohol to aldehyde |

| Reductive amination | NaBH3CN or LiAlH4, ammonia or amine | Form primary amine |

| Mitsunobu reaction | Phthalimide, DEAD, PPh3 | Introduce protected amine |

| Deprotection | Hydrazine hydrate | Remove phthalimide protecting group |

The preparation of this compound involves sophisticated synthetic methodologies combining protective group chemistry, selective fluorination, reductive amination, and chiral resolution techniques. The choice of method depends on the desired stereochemistry, scale, and purity requirements. Advances in selective reducing agents and continuous flow techniques have enhanced the efficiency and scalability of these syntheses. The detailed multi-step routes reported in patents and peer-reviewed literature provide robust frameworks for the preparation of this compound for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(6-fluoropyridin-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Cyclopropyl(6-fluoropyridin-2-yl)methanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl(6-fluoropyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Effects

- The fluorine atom increases electron-withdrawing effects, enhancing metabolic stability .

- (1-(3-Chlorophenyl)cyclopropyl)methanamine : Substituted with a 3-chlorophenyl group. Chlorine, being larger and less electronegative than fluorine, may increase steric hindrance and alter lipophilicity .

- (3-Cyclopropylphenyl)methanamine: Contains a 3-cyclopropylphenyl group, combining a cyclopropyl-substituted benzene ring.

Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₉H₁₁FN₂ | ~166 | 6-fluoro-pyridin-2-yl |

| (1-(3-Chlorophenyl)cyclopropyl)methanamine | C₁₀H₁₂ClN | 181.66 | 3-chlorophenyl |

| (3-Cyclopropylphenyl)methanamine | C₁₀H₁₃N | ~147 | 3-cyclopropylphenyl |

Hazard Profiles

- However, its dihydrochloride salt is marketed for research use, suggesting stabilized handling properties .

- (1-(3-Chlorophenyl)cyclopropyl)methanamine : Classified under GHS as Acute Toxicity (Category 4, H302) , Skin/Irritation (Category 2, H315) , Eye Irritation (Category 2A, H319) , and Respiratory Irritation (H335) .

- (3-Cyclopropylphenyl)methanamine: No known hazards under GHS classification, making it safer for laboratory handling .

Key Contrasts

- Electronic Effects: Fluorine (strong σ-electron withdrawal) vs. chlorine (weaker but sterically demanding) vs.

- Hazards: The chlorophenyl derivative poses significant risks compared to the non-hazardous cyclopropylphenyl analogue.

- Solubility : The dihydrochloride salt of the main compound likely offers superior aqueous solubility compared to the free bases of other compounds.

Biological Activity

Cyclopropyl(6-fluoropyridin-2-yl)methanamine, a compound characterized by a cyclopropyl group and a fluorinated pyridine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 166.20 g/mol. The presence of the cyclopropyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

This compound interacts with various biological targets, primarily through its role as an enzyme inhibitor or modulator. The compound has been studied for its ability to influence signaling pathways related to cell growth and proliferation by acting on specific protein kinases.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing downstream signaling cascades.

Anticancer Potential

Research indicates that this compound exhibits significant activity as a potential therapeutic agent in cancer treatment. Its structure allows for effective binding to protein kinases, which are often dysregulated in cancerous cells.

Structure-Activity Relationships (SAR)

The activity of this compound can be influenced by modifications to its structure. For instance, variations in the position of the fluorine atom on the pyridine ring have been shown to affect binding affinity and biological activity.

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Exhibits significant kinase modulation activity |

| Cyclopropyl(4-fluoropyridin-2-yl)methanamine | Structure | Different fluorine position affects potency |

| (6-Fluoropyridin-2-yl)methanamine | Structure | Lacks cyclopropane moiety; different pharmacological profile |

Case Studies and Research Findings

- GPR88 Agonist Studies : A study investigated the effects of this compound on GPR88, an orphan G protein-coupled receptor. The compound demonstrated agonist activity, suggesting potential therapeutic applications in neurological disorders .

- Protein Kinase Modulation : Research highlighted that this compound could serve as a modulator for various protein kinases involved in cancer pathways. The binding affinity was significantly enhanced due to the structural features conferred by the cyclopropyl group .

- Metabolic Stability Improvement : Studies aimed at improving the metabolic stability of related compounds showed that modifications similar to those found in this compound could lead to enhanced pharmacokinetic profiles without sacrificing efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.